Dimesitylboron fluoride
Overview
Description
Dimesitylboron fluoride is an organoboron compound with the chemical formula [2,4,6-(CH3)3C6H2]2BF. It is known for its unique structural properties, where the boron atom is bonded to two mesityl groups and one fluoride ion. This compound is often used in various chemical applications due to its stability and reactivity.
Mechanism of Action
Target of Action
Dimesitylboron fluoride, also known as Dimesitylfluoroborane, is a compound that primarily targets organic materials for optoelectronic and photovoltaic applications . It is an efficient electron-rich building block in the construction of various organic materials .
Mode of Action
The mode of action of this compound involves its interaction with benzodithiophene moieties in organic materials . The compound is used to synthesize triarylboranes containing linear or angular benzodithiophene moieties . The introduction of one dimesitylboryl function on both the linear and angular benzodithiophene resulted in a reduction of the LUMO level .
Biochemical Pathways
This compound affects the electron delocalization and co-facial π–π stacking in the solid state of organic materials . This results in altered or improved fundamental properties of organic, π-conjugated materials .
Pharmacokinetics
Its solubility in acetone and ether suggests that it may have good bioavailability in certain environments.
Result of Action
The result of this compound’s action is the modulation of the electronic properties of organic materials . Specifically, the linear benzodithiophene disubstituted with two this compound units has shown promise as an electron-transport material for organic electronics .
Biochemical Analysis
Biochemical Properties
Dimesitylboron fluoride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with enzymes that are involved in metabolic pathways, influencing their activity and function. For instance, this compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. Additionally, it has been observed to bind with specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate signaling pathways that are critical for cell growth and differentiation. It can also impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to moisture or heat. The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that prolonged exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where a certain dosage level must be reached before significant biological effects are observed. At high doses, this compound can cause toxicity, affecting various organs and systems within the animal. These findings are crucial for determining the safe and effective dosage ranges for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that are essential for these processes. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. These interactions are important for understanding the compound’s role in cellular metabolism and its potential impact on overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in certain cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its cellular effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. This localization is crucial for the compound’s activity and function, as it allows this compound to interact with specific biomolecules within the cell. Studies have shown that the compound can localize to various subcellular compartments, including the nucleus, cytoplasm, and mitochondria, where it exerts its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimesitylboron fluoride can be synthesized through the reaction of dimesitylborane with a fluoride source. One common method involves the reaction of dimesitylborane with hydrogen fluoride or a fluoride salt such as potassium fluoride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the boron-fluoride bond.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and purity. Industrial processes may involve the use of automated reactors and stringent control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dimesitylboron fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluoride ion can be substituted by other nucleophiles, such as alkoxides or amines.
Oxidation and Reduction: The boron center can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkoxides (e.g., sodium methoxide) and amines (e.g., aniline). These reactions typically occur in polar solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide can be used, although these reactions are less frequently studied.
Major Products Formed
Substitution Reactions: The major products are typically the substituted boron compounds, where the fluoride ion is replaced by the nucleophile.
Oxidation and Reduction: Products depend on the specific redox conditions but may include boron-oxygen or boron-nitrogen compounds.
Scientific Research Applications
Dimesitylboron fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: Its derivatives are studied for potential use in biological imaging and as sensors for detecting fluoride ions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
Trimesitylborane: Similar in structure but with three mesityl groups instead of two.
Dimesitylboron chloride: Similar but with a chloride ion instead of fluoride.
Dimesitylboron bromide: Similar but with a bromide ion instead of fluoride.
Uniqueness
Dimesitylboron fluoride is unique due to the presence of the fluoride ion, which imparts distinct reactivity and stability compared to its chloride and bromide counterparts. The fluoride ion’s small size and high electronegativity make this compound particularly useful in applications requiring strong boron-fluoride interactions.
Properties
IUPAC Name |
fluoro-bis(2,4,6-trimethylphenyl)borane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BF/c1-11-7-13(3)17(14(4)8-11)19(20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWGERGANZMXOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392743 | |
Record name | Dimesitylfluoroborane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436-59-9 | |
Record name | Dimesitylfluoroborane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimesitylboron fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.